![molecular formula C17H17NO3 B596524 4'-(二甲基氨基羰基)-2-甲基-[1,1'-联苯]-4-羧酸 CAS No. 1261915-37-0](/img/structure/B596524.png)
4'-(二甲基氨基羰基)-2-甲基-[1,1'-联苯]-4-羧酸
货号 B596524
CAS 编号:
1261915-37-0
分子量: 283.327
InChI 键: GJTTYHWVMOJCBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Metal Ion-Assisted Carboxyl-Containing Covalent Organic Frameworks
- Application Summary: This research focuses on the use of carboxyl-containing covalent organic frameworks (COFs) for the efficient removal of Congo red, a synthetic dye that is harmful to the environment and human health .
- Methods of Application: A new carboxyl-containing COF (COF-COOH) is fabricated from the polymerization of 1,3,5-triformylphloroglucinol (TP) and 4,4′-diamino-[1,1’-biphenyl]-3,3′-dicarboxylic acid (DBA). The COF-COOH displays good adsorption performance on Congo red through hydrogen bonds and π–π stacking interactions .
- Results: Through post-modification with Ca 2+ /Ni 2+ ions, the adsorption capacity of COF-COOCa/COF-COONi to Congo red is improved. At 25 °C, the maximum adsorption amount of COF-COOCa and COF-COONi to Congo red is 704.23 mg g −1 and 781.25 mg g −1, respectively. The removal efficiency of COF-COOCa to Congo red is 95% and that of COF-COONi is 96% .
Post Synthetic Exchange Enables Orthogonal Click Chemistry
- Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .
- Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .
- Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .
Neuroprotective Agents
- Application Summary: This research focuses on the synthesis of cinnamic acid-based thiophenolic and phenolic compounds and their antioxidant and neuroprotective properties .
Orthogonal Click Chemistry in a Metal Organic Framework
- Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .
- Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .
- Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .
Orthogonal Click Chemistry in a Metal Organic Framework
- Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .
- Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .
- Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .
属性
IUPAC Name |
4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-10-14(17(20)21)8-9-15(11)12-4-6-13(7-5-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTTYHWVMOJCBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691330 |
Source


|
| Record name | 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid | |
CAS RN |
1261915-37-0 |
Source


|
| Record name | 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
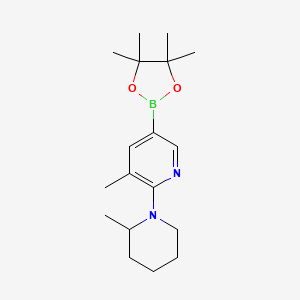

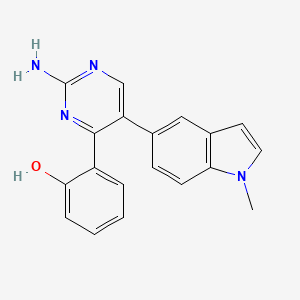
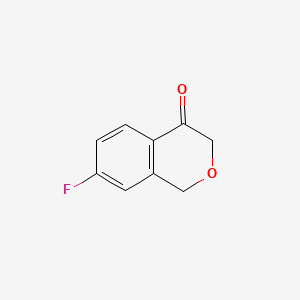
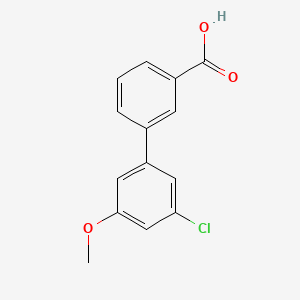
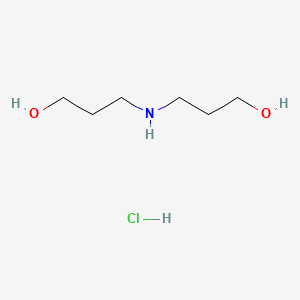
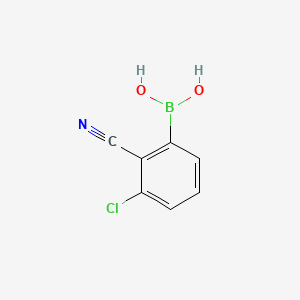
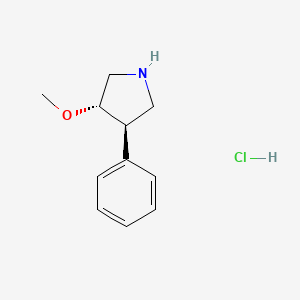
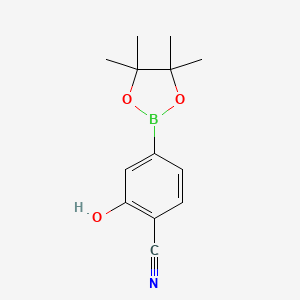
![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)
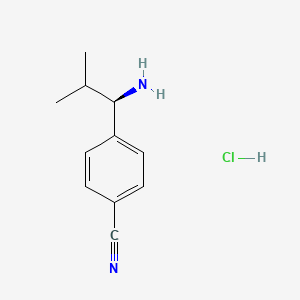
![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)
![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)